Broad-Spectrum Antimicrobial Profile
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol has demonstrated antimicrobial activity against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and the fungus Candida albicans . While quantitative MIC values for this compound are not currently available in the public literature, the reported spectrum covers both Gram-positive and Gram-negative species, which is not universally observed among phenylethanoid glycosides. For comparison, the total phenylethanoid glycoside fraction from Monochasma savatieri exhibited MIC values ranging from 0.0625 to 16 mg/mL against similar bacterial strains [1], though the contribution of individual compounds remains unclear. The broad-spectrum activity profile suggests potential utility as a lead scaffold for antimicrobial development, pending further quantitative characterization.
| Evidence Dimension | Antimicrobial spectrum coverage |
|---|---|
| Target Compound Data | Active against S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans (qualitative) |
| Comparator Or Baseline | Total phenylethanoid glycosides from M. savatieri: MIC 0.0625–16 mg/mL (quantitative for mixture) |
| Quantified Difference | Not available (qualitative spectrum data only) |
| Conditions | In vitro antimicrobial susceptibility assays (unspecified) |
Why This Matters
The broad-spectrum antimicrobial profile differentiates this compound from many phenylethanoids with narrower activity, guiding selection for anti-infective screening programs.
- [1] Li M, et al. Antimicrobial, anti-inflammatory activities and toxicology of phenylethanoid glycosides from Monochasma savatieri Franch. ex Maxim. J Ethnopharmacol. 2013;149(2):537-42. View Source
